1-Androstenedion

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1-Androstenedion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener Steroidverbindungen verwendet.

Biologie: Es spielt eine entscheidende Rolle bei der Untersuchung des Steroidstoffwechsels und der Hormonregulation.

Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen in der Hormonersatztherapie und bei Muskelverschleiß untersucht.

Industrie: Es wird bei der Produktion von Steroidmedikamenten und -präparaten verwendet

5. Wirkmechanismus

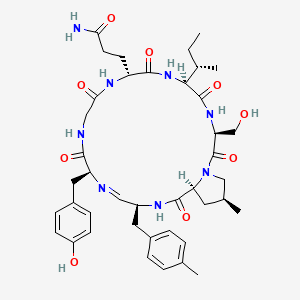

This compound übt seine Wirkungen aus, indem es als Prohormon wirkt, das im Körper in 1-Testosteron umgewandelt wird. Diese Umwandlung beinhaltet das Enzym 3β-Hydroxysteroid-Dehydrogenase. Das resultierende 1-Testosteron bindet dann an Androgenrezeptoren und übt anabole und androgene Wirkungen aus .

Ähnliche Verbindungen:

- 4-Androstenedion

- Androstenediol

- Dehydroepiandrosteron (DHEA)

Vergleich: this compound ist aufgrund seiner spezifischen Struktur und seiner Rolle als Prohormon von 1-Testosteron einzigartig. Im Gegensatz zu 4-Androstenedion, das eine Vorstufe sowohl von Testosteron als auch von Östron ist, ist this compound spezifischer an der Produktion von 1-Testosteron beteiligt . Diese Spezifität macht es besonders wertvoll in der Forschung, die sich auf androgene Wirkungen und Muskelwachstum konzentriert.

Wirkmechanismus

Target of Action

1-Androstenedione, also known as 5α-androst-1-ene-3,17-dione, is a synthetic androgen and anabolic steroid . It is a 5α-reduced isomer of the endogenous steroid 4-androstenedione . The primary targets of 1-Androstenedione are the androgen receptors, where it acts as a prohormone of 1-testosterone (4,5α-dihydro-δ1-testosterone), a derivative of dihydrotestosterone (DHT) .

Mode of Action

1-Androstenedione interacts with its targets, the androgen receptors, by acting as a prohormone. It is converted in the body to 1-testosterone, which then exerts its effects by binding to androgen receptors . This binding can lead to a series of changes in gene expression and protein synthesis, resulting in the development of masculine characteristics .

Biochemical Pathways

1-Androstenedione is part of the androgen and steroid hormone biosynthesis pathways . It is a 5α-reduced isomer of 4-androstenedione, which is a key intermediate in the biosynthesis of the androgen and estrogen sex hormones . 1-Androstenedione serves as a prohormone in the production of 1-testosterone, a derivative of DHT . This conversion represents a key step in the ‘backdoor’ pathway of androgen synthesis .

Pharmacokinetics

Its metabolism likely involves conversion to 1-testosterone and other metabolites, and it is probably excreted in the urine .

Result of Action

The binding of 1-testosterone to androgen receptors leads to changes in gene expression that favor the development of masculine characteristics . These changes can include increased muscle mass, reduced body fat, increased energy levels, and changes in mood and libido .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-Androstenedione plays a significant role in biochemical reactions as an androgen prohormone. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved is 3β-hydroxysteroid dehydrogenase, which converts 1-Androstenedione into 1-testosterone . Additionally, it interacts with aromatase, an enzyme that converts androgens into estrogens . These interactions are crucial for the regulation of androgen and estrogen levels in the body.

Cellular Effects

1-Androstenedione influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Androstenedione can enhance protein synthesis in muscle cells, leading to increased muscle mass and strength . It also impacts the expression of genes involved in muscle growth and repair. Furthermore, 1-Androstenedione can influence cellular metabolism by increasing the rate of lipid and carbohydrate metabolism, providing more energy for cellular activities .

Molecular Mechanism

The molecular mechanism of 1-Androstenedione involves its conversion to 1-testosterone by the enzyme 3β-hydroxysteroid dehydrogenase . 1-Testosterone then binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes. This binding interaction results in the modulation of gene expression, enzyme inhibition or activation, and changes in cellular function. Additionally, 1-Androstenedione can be converted to estrogen by the enzyme aromatase, which further influences gene expression and cellular activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Androstenedione can change over time. The stability and degradation of 1-Androstenedione are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Androstenedione is relatively stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 1-Androstenedione in in vitro and in vivo studies has shown that it can lead to sustained increases in muscle mass and strength, but it may also cause adverse effects such as liver toxicity and hormonal imbalances .

Dosage Effects in Animal Models

The effects of 1-Androstenedione vary with different dosages in animal models. At low doses, 1-Androstenedione can enhance muscle growth and improve physical performance without significant adverse effects . At high doses, it can cause toxic effects such as liver damage, hormonal imbalances, and increased aggression . Threshold effects have been observed, where the benefits of 1-Androstenedione plateau at higher doses, and the risk of adverse effects increases .

Metabolic Pathways

1-Androstenedione is involved in several metabolic pathways. It is primarily metabolized by the enzyme 3β-hydroxysteroid dehydrogenase to produce 1-testosterone . Additionally, it can be converted to estrogen by the enzyme aromatase . These metabolic pathways are crucial for the regulation of androgen and estrogen levels in the body. The interaction of 1-Androstenedione with these enzymes can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

1-Androstenedione is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins such as sex hormone-binding globulin (SHBG), which facilitates its transport in the bloodstream . Once inside the cells, 1-Androstenedione can interact with intracellular binding proteins that influence its localization and accumulation . These interactions are essential for the regulation of its biological activity and effects on target tissues.

Subcellular Localization

The subcellular localization of 1-Androstenedione is influenced by various factors, including targeting signals and post-translational modifications. 1-Androstenedione can be localized to specific cellular compartments such as the nucleus, where it interacts with androgen receptors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes involved in its metabolism . These localization patterns are crucial for the regulation of its activity and function within the cells.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Androstenedion kann durch die Biotransformation von Phytosterinen synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von Mikroorganismen wie Mycolicibacterium sp. und Mycolicibacterium neoaurum, die Phytosterine in this compound umwandeln . Die Reaktionsbedingungen umfassen typischerweise die Zugabe von Lösungsmitteln, Tensiden, Kofaktoren, Induktoren und ionischen Flüssigkeiten, um die Ausbeute zu verbessern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst großtechnische Biokonversionsprozesse. Diese Prozesse sind für hohe Ausbeute und Effizienz optimiert und beinhalten oft genetische Modifikationen der verwendeten Mikroorganismen, um ihre Biokonversionsfähigkeiten zu verbessern . Der Produktionsprozess umfasst auch nachgelagerte Reinigungsschritte, um die Steroid-Zwischenprodukte zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Androstenedion unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine Umwandlung in andere Steroidverbindungen unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Brom oder Chlor.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Testosteron, Östron und andere Steroidhormone .

Vergleich Mit ähnlichen Verbindungen

- 4-Androstenedione

- Androstenediol

- Dehydroepiandrosterone (DHEA)

Comparison: 1-Androstenedione is unique due to its specific structure and its role as a prohormone of 1-testosterone. Unlike 4-Androstenedione, which is a precursor to both testosterone and estrone, 1-Androstenedione is more specifically involved in the production of 1-testosterone . This specificity makes it particularly valuable in research focused on androgenic effects and muscle growth.

Eigenschaften

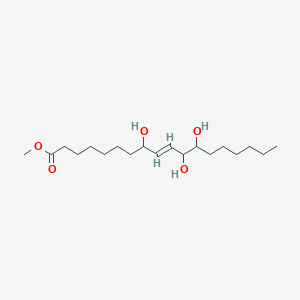

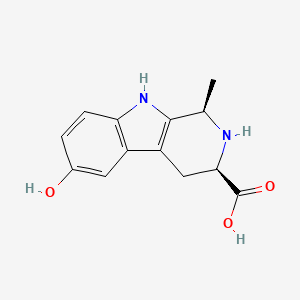

IUPAC Name |

(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIQCDPCDVWDDE-WZNAKSSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458467 | |

| Record name | 1-Androstenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-40-4 | |

| Record name | (5α)-Androst-1-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Androstenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Androstenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1091EX356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)